

"physical properties of 4-tert-butyl-3-nitroaniline"

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Compound of Interest

Compound Name: 4-Tert-butyl-3-nitroaniline

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An In-Depth Technical Guide to the Physical Properties of **4-tert-butyl-3-nitroaniline**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-3-nitroaniline is an aromatic organic compound featuring a core aniline structure substituted with a bulky tert-butyl group and an electron-withdrawing nitro group. This specific arrangement of functional groups—a sterically hindering alkyl group ortho to an amino group and meta to a nitro group—imparts a unique set of physicochemical characteristics.

Understanding these properties is paramount for its application in medicinal chemistry, materials science, and organic synthesis, where it may serve as a crucial building block or intermediate.

The interplay between the lipophilic tert-butyl group and the polar amine and nitro functionalities dictates its solubility, reactivity, and crystalline nature. This guide provides a comprehensive analysis of the known and predicted physical properties of **4-tert-butyl-3-nitroaniline**, supported by established analytical methodologies and authoritative data sources. The causality behind its properties is explored to provide field-proven insights for laboratory applications.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise molecular identity.

- IUPAC Name: 4-(tert-butyl)-3-nitroaniline[1]
- CAS Number: 31951-12-9[1][2][3][4][5][6]
- Molecular Formula: C₁₀H₁₄N₂O₂[1][2][4]
- Synonyms: 3-nitro-4-tert-butylaniline, Benzenamine, 4-(1,1-dimethylethyl)-3-nitro-[1][2]

The compound's connectivity and spatial arrangement are represented by its chemical structure and standard chemical identifiers.

- SMILES: CC(C)(C)C1=CC(=CC=C1N)[O-][1][2]
- InChI: InChI=1S/C10H14N2O2/c1-10(2,3)8-5-4-7(11)6-9(8)12(13)14/h4-6H,11H2,1-3H3[1]
- InChIKey: KGBIPCNLIXXUQA-UHFFFAOYSA-N[1]

Caption: Chemical structure of **4-tert-butyl-3-nitroaniline**.

Summary of Physical Properties

The following table summarizes the key physical and computed properties of **4-tert-butyl-3-nitroaniline**, providing a quick reference for researchers.

Property	Value	Source
Molecular Weight	194.23 g/mol	[1][2][4]
Monoisotopic Mass	194.105527694 Da	[1]
Appearance	Yellow to orange or brown crystalline solid	[7][8] (Inferred from similar compounds)
Melting Point	Data not available	
Boiling Point	Data not available	
Purity	≥95% or ≥97% (Commercially available)	[2][4]
LogP (Predicted)	2.7	[1]
TPSA (Topological Polar Surface Area)	69.16 Å ²	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	1	[2]

Detailed Analysis of Physicochemical Properties

Molecular Weight and State

The molecular weight of **4-tert-butyl-3-nitroaniline**, calculated from its molecular formula C10H14N2O2, is 194.23 g/mol .[1][2][4] Based on the properties of analogous aromatic amines like 4-methyl-3-nitroaniline, this compound is expected to be an orange or brown crystalline solid at standard temperature and pressure.[7][8]

Solubility Profile

While specific experimental solubility data is scarce, a robust prediction can be made based on the molecule's structure. The large, nonpolar tert-butyl group imparts significant lipophilic (fat-loving) character. Conversely, the primary amine (-NH₂) and nitro (-NO₂) groups introduce polarity and the capacity for hydrogen bonding.[9][10]

- Polar Solvents (e.g., Water): Solubility is expected to be low due to the dominance of the hydrophobic tert-butyl group and the overall aromatic system.
- Nonpolar Solvents (e.g., Hexane, Toluene): Higher solubility is anticipated due to the lipophilic nature of the tert-butyl group and benzene ring.
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected as these solvents can interact with the polar nitro and amine groups without being hindered by strong hydrogen-bonding networks.
- Alcohols (e.g., Ethanol, Methanol): Moderate solubility is likely, as these solvents have both polar and nonpolar characteristics.

The predicted LogP value of 2.7 indicates a preference for an octanol phase over an aqueous phase, reinforcing the expectation of low water solubility.[\[1\]](#)

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

- ¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons, the amine protons, and the tert-butyl protons. Based on related structures, the aromatic protons would appear as complex multiplets or distinct doublets and doublets of doublets in the 6.5-7.5 ppm range. The amine (-NH₂) protons would likely appear as a broad singlet, and the nine equivalent protons of the tert-butyl group would present as a sharp singlet around 1.3-1.5 ppm.[\[11\]](#)
- ¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the six unique aromatic carbons, with those bonded to the nitro and amine groups being significantly shifted. The quaternary carbon and the three methyl carbons of the tert-butyl group would also be clearly identifiable.[\[11\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:
 - N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region for the primary amine.

- N=O stretching (asymmetric & symmetric): Strong bands around $1500\text{-}1550\text{ cm}^{-1}$ and $1300\text{-}1350\text{ cm}^{-1}$, characteristic of a nitro group.
- C-H stretching: Bands just above 3000 cm^{-1} for aromatic C-H and just below 3000 cm^{-1} for the aliphatic C-H of the tert-butyl group.
- C=C stretching: Aromatic ring vibrations in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- UV-Visible Spectroscopy: Nitroanilines are known to be chromophoric. 4-nitroaniline, a related isomer, exhibits a strong absorption maximum around 380 nm.^[12] **4-tert-butyl-3-nitroaniline** is expected to have a similar UV-Vis profile, with a primary absorption band in the UVA range, making it a colored compound. This absorption is due to $\pi \rightarrow \pi^*$ electronic transitions within the conjugated aromatic system.

Experimental Protocols for Characterization

To ensure scientific integrity, all experimental work must be self-validating. The following are standardized protocols for determining the key physical properties of **4-tert-butyl-3-nitroaniline**.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol is a gold-standard method for determining the equilibrium solubility of a compound.

Objective: To quantify the solubility of **4-tert-butyl-3-nitroaniline** in various solvents at a controlled temperature.

Materials:

- **4-tert-butyl-3-nitroaniline** (solid)
- Selected solvents (e.g., water, ethanol, hexane, DMSO)
- Scintillation vials with screw caps
- Constant temperature shaker bath (e.g., 25 °C)

- Syringe filters (0.45 μm)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

Procedure:

- Preparation: Add an excess amount of solid **4-tert-butyl-3-nitroaniline** to a series of vials. The presence of undissolved solid is critical to ensure a saturated solution is formed.
- Solvent Addition: Add a precise volume (e.g., 5.0 mL) of each test solvent to the corresponding vials.
- Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 $^{\circ}\text{C}$). Agitate for 24-48 hours to ensure equilibrium is reached.
- Sample Collection: After equilibration, allow the vials to stand undisturbed for 1-2 hours for the excess solid to settle.
- Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 μm syringe filter into a clean vial. This step removes any undissolved micro-particulates.
- Dilution: Accurately dilute the filtered saturate with a suitable solvent to bring its concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a pre-validated HPLC method to determine the concentration. Calculate the original solubility in units such as mg/mL or mol/L.

Caption: Workflow for equilibrium solubility determination.

Protocol for Spectroscopic Analysis

Objective: To obtain ^1H NMR, IR, and UV-Vis spectra for structural verification.

Procedure:

- ^1H NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. Ensure the sample is fully dissolved. Acquire the spectrum on a 400 MHz or higher spectrometer.
- IR Spectroscopy: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over the range of 4000-400 cm^{-1} .
- UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration. Use a quartz cuvette to measure the absorbance from approximately 200 to 600 nm.

Safety and Handling

As a nitro-substituted aniline, **4-tert-butyl-3-nitroaniline** requires careful handling.

- GHS Classification: It is classified as potentially causing skin sensitization (H317).^[1] Other hazards associated with similar nitroanilines include skin, eye, and respiratory irritation.
- Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.^[6]
- Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.^{[2][6]}
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-tert-butyl-3-nitroaniline is a specialty chemical whose physical properties are dictated by the combined steric and electronic effects of its functional groups. It is a solid compound with low predicted water solubility but good solubility in organic solvents. Its spectroscopic signatures are well-defined by the presence of the amine, nitro, and tert-butyl groups. While some experimental data like melting and boiling points are not readily available in public literature, its other characterized and predicted properties provide a solid foundation for its use

in research and development. The protocols and data presented in this guide offer the necessary framework for scientists to handle, characterize, and effectively utilize this compound in their synthetic and developmental workflows.

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